Cas no 86-13-5 (8-Azabicyclo[3.2.1]octane,3-(diphenylmethoxy)-8-methyl-, (3-endo)-)

Benztropine is a central anticholinergic agent with oral activity, which can be used in the study of Parkinson's disease Benztropine is an antihistamine and dopamine reuptake inhibitor Benztropine is also an allosteric antagonist of human D2 dopamine receptor and has anticancer effects
8-Azabicyclo[3.2.1]octane,3-(diphenylmethoxy)-8-methyl-, (3-endo)- structure
86-13-5 structure
Product Name:8-Azabicyclo[3.2.1]octane,3-(diphenylmethoxy)-8-methyl-, (3-endo)-
CAS No:86-13-5
Molecular Formula:C21H25NO
Molecular Weight:307.4293
CID:721423
PubChem ID:1201549

8-Azabicyclo[3.2.1]octane,3-(diphenylmethoxy)-8-methyl-, (3-endo)- Properties

Names and Identifiers

    • 8-Azabicyclo[3.2.1]octane,3-(diphenylmethoxy)-8-methyl-, (3-endo)-
    • BENZATROPINE
    • Benztropine
    • Benaztropine
    • benzotropine
    • exo-Benztropine
    • tropine benzohydryl ether
    • UNII-1NHL2J4X8K
    • NK 02
    • Cogentine
    • 1-alpha-H,5-alpha-H-Tropane, 3-alpha-(diphenylmethoxy)-
    • Benzatropinum
    • Pseudobenztropine
    • 8-AZABICYCLO(3.2.1)OCTANE, 3-(DIPHENYLMETHOXY)-8-METHYL-, (3-ENDO)-
    • Benzhydryl 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ether
    • CHEMBL1618180
    • BRD-K68804560-066-01-2
    • SCHEMBL35388
    • CAS-86-13-5
    • Cobrentin
    • 3-alpha-(diphenylmethoxy)tropane
    • 1.alpha.H,5.alpha.H-Tropane, 3.alpha.-(diphenylmethoxy)-
    • 86-13-5
    • benztropine-mesylate
    • 8-Azabicyclo[3.2.1]octane, 3-(diphenylmethoxy)-8-methyl-, endo-
    • NCGC00094600-01
    • 3alpha-diphenylmethoxytropane
    • DTXCID502659
    • DTXSID9022659
    • Apo Benztropine
    • Benzatropine [INN]
    • BENZTROPINE [MI]
    • BENZTROPINE [VANDF]
    • AKOS025310493
    • Benzatropina [INN-Spanish]
    • Cogentinol
    • NCGC00013495-15
    • Benzatropine (INN)
    • BENZTROPINE [HSDB]
    • CHEMBL438151
    • NK-02
    • Benzatropine [INN:BAN]
    • CHEBI:94707
    • 3alpha-(diphenylmethoxy)tropane
    • (1S,5R)-3-benzhydryloxy-8-methyl-8-azabicyclo[3.2.1]octane
    • NCGC00159471-02
    • (1R,5S)-3-benzhydryloxy-8-methyl-8-azabicyclo[3.2.1]octane
    • DB00245
    • SCHEMBL8659140
    • Tox21_111303
    • 3alpha-benzhydryloxy-8-methyl-8-azabicyclo[3.2.1]octane
    • EN300-6492989
    • NCGC00373219-02
    • 132-17-2
    • 3alpha-(Diphenylmethoxy)-1alphaH,5alphaH-tropane
    • SCHEMBL5960155
    • med.21724, Compound Benztropine
    • 8-Azabicyclo[3.2.1]octane, 3-(diphenylmethoxy)-8-methyl-, (3-endo)-
    • (1R,5S)-3-[di(phenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane
    • Benzatropinum [INN-Latin]
    • (1R,3r,5S)-3-(Diphenylmethoxy)-8-methyl-8-azabicyclo[3.2.1]octane
    • Akitan
    • AB01566865_01
    • (3-endo)-3-(diphenylmethoxy)-8-methyl-8-azabicyclo[3.2.1]octane
    • 1alphaH,5alphaH-tropane, 3alpha-(diphenylmethoxy)-
    • 1NHL2J4X8K
    • Q415026
    • NCGC00507745-01
    • D07511
    • BDBM429529
    • CXQ
    • CHEMBL1201203
    • 8-Azabicyclo(3.2.1)octane, 3-(diphenylmethoxy)-8-methyl-, endo-
    • 3endo-benzhydryloxytropane
    • Benzatropina
    • Tox21_111695
    • BDBM50366775
    • CHEBI:3048
    • GTPL7601
    • (3-endo)-3-[(diphenylmethyl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane
    • C06846
    • HSDB 3014
    • 802597-90-6
    • BENZATROPINE [WHO-DD]
    • Benztropinum
    • GLXC-20406
    • NCGC00013495-18
    • InChIKey: GIJXKZJWITVLHI-PMOLBWCYSA-N
    • Inchi: InChI=1S/C21H25NO/c1-22-18-12-13-19(22)15-20(14-18)23-21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-21H,12-15H2,1H3/t18-,19+,20+
    • SMILES: CN1[C@H]2CC[C@@H]1C[C@@H](C2)OC(C3=CC=CC=C3)C4=CC=CC=C4

Computed Properties

  • Exact Mass: 307.19400
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Rotatable Bond Count: 4
  • Monoisotopic Mass: 307.194
  • Heavy Atom Count: 23
  • Complexity: 340
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 4.5
  • Topological Polar Surface Area: 12.5A^2

Experimental Properties

  • LogP: 4.35570
  • PSA: 12.47000
  • Refractive Index: 1.5614 (estimate)
  • Boiling Point: 447.93°C (rough estimate)
  • Flash Point: 120.1°C
  • Density: 1.0505 (rough estimate)

8-Azabicyclo[3.2.1]octane,3-(diphenylmethoxy)-8-methyl-, (3-endo)- Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
Enamine
EN300-6492989-0.05g
(1R,3R,5S)-3-(diphenylmethoxy)-8-methyl-8-azabicyclo[3.2.1]octane
86-13-5
0.05g
$73.0

8-Azabicyclo[3.2.1]octane,3-(diphenylmethoxy)-8-methyl-, (3-endo)- Related Literature

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